Glutathione synthesis-IN-1

Catalog No.
S11224240
CAS No.
M.F
C21H16O3
M. Wt
316.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutathione synthesis-IN-1

Product Name

Glutathione synthesis-IN-1

IUPAC Name

2-hydroxy-5-[(E)-2-(4-phenylphenyl)ethenyl]benzoic acid

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C21H16O3/c22-20-13-10-16(14-19(20)21(23)24)7-6-15-8-11-18(12-9-15)17-4-2-1-3-5-17/h1-14,22H,(H,23,24)/b7-6+

InChI Key

PTIOBWXSSXHDCF-VOTSOKGWSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC3=CC(=C(C=C3)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C3=CC(=C(C=C3)O)C(=O)O

Glutathione synthesis-IN-1 is a compound involved in the biosynthesis of glutathione, a critical tripeptide composed of glutamate, cysteine, and glycine. Glutathione serves as a major antioxidant in mammalian cells, playing vital roles in detoxification, redox signaling, and maintaining cellular homeostasis. It is synthesized in the cytosol through a tightly regulated process that involves two key enzymatic steps: the formation of gamma-glutamylcysteine from glutamate and cysteine, followed by the addition of glycine to form glutathione.

The synthesis of glutathione involves two main enzymatic reactions:

  • Formation of Gamma-Glutamylcysteine:
    • The first step is catalyzed by glutamate cysteine ligase. In this reaction, L-glutamate and L-cysteine react in the presence of adenosine triphosphate (ATP) to form gamma-glutamylcysteine. This step is considered the rate-limiting step in glutathione synthesis.
    L glutamate+L cysteine+ATPγ glutamylcysteine+ADP+Pi\text{L glutamate}+\text{L cysteine}+\text{ATP}\rightarrow \gamma \text{ glutamylcysteine}+\text{ADP}+\text{Pi}
  • Formation of Glutathione:
    • The second step involves the enzyme glutathione synthetase, which catalyzes the addition of glycine to gamma-glutamylcysteine to form glutathione.
    γ glutamylcysteine+GlycineGlutathione+H2O\gamma \text{ glutamylcysteine}+\text{Glycine}\rightarrow \text{Glutathione}+\text{H}_2\text{O}

Glutathione exhibits several biological activities, including:

  • Antioxidant Defense: It protects cells from oxidative stress by neutralizing free radicals.
  • Detoxification: Glutathione conjugates with xenobiotics, facilitating their excretion.
  • Regulation of Cellular Processes: It modulates cell proliferation, apoptosis, and immune responses.
  • Maintenance of Thiol Status: It helps maintain the redox status of proteins within cells.

The synthesis of glutathione can be achieved through various methods:

  • Enzymatic Synthesis: Utilizing purified enzymes like glutamate cysteine ligase and glutathione synthetase in vitro.
  • Genetic Engineering: Techniques have been developed to enhance the expression of genes encoding these enzymes in microorganisms or plant systems to increase glutathione production.
  • Chemical Synthesis: Although less common due to complexity, chemical methods can also be employed to synthesize glutathione.

Glutathione has numerous applications across various fields:

  • Pharmaceuticals: Used as an antioxidant in formulations aimed at reducing oxidative stress-related diseases.
  • Nutraceuticals: Incorporated into dietary supplements for health benefits related to detoxification and immune support.
  • Cosmetics: Utilized for its skin-whitening properties and as an anti-aging agent due to its ability to combat oxidative damage.

Studies have shown that glutathione interacts with numerous biological molecules and pathways:

  • It regulates the activity of various enzymes involved in detoxification processes.
  • Glutathione influences signaling pathways related to inflammation and cellular stress responses.
  • Its levels are modulated by factors such as oxidative stress, which can affect its synthesis and utilization within cells.

Several compounds share similarities with glutathione in terms of structure or function. Here are some notable examples:

CompoundStructure SimilarityUnique Features
CysteineContains sulfurPrecursor to glutathione; involved in protein synthesis
N-acetylcysteineContains sulfurActs as a mucolytic agent; used in treating acetaminophen overdose
Alpha-lipoic acidContains sulfurFunctions as an antioxidant; can regenerate other antioxidants
TaurineContains sulfurInvolved in bile salt formation; supports cardiovascular health

Uniqueness of Glutathione

Glutathione's uniqueness lies in its specific role as a tripeptide that not only acts as an antioxidant but also plays critical roles in detoxification and cellular signaling. Its ability to exist in both reduced (glutathione) and oxidized (glutathione disulfide) forms enables it to participate actively in redox reactions, distinguishing it from other similar compounds that may not share this dual functionality.

XLogP3

6.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

316.109944368 g/mol

Monoisotopic Mass

316.109944368 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-08

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